molecular formula C11H8F3NO2S B2895783 Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1609256-10-1

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2895783
CAS No.: 1609256-10-1
M. Wt: 275.25
InChI Key: AMLYZPBYHYGQCU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at position 3, a trifluoromethyl group at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and ester groups provide sites for further functionalization .

Properties

IUPAC Name

methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLYZPBYHYGQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

The synthesis employs 2-fluoro-5-(trifluoromethyl)benzonitrile as the starting material, which undergoes cyclization with methyl thioglycolate in the presence of triethylamine (TEA) as a base. Key parameters include:

Parameter Value
Solvent Dimethyl sulfoxide (DMSO)
Temperature 130°C
Microwave irradiation 20 minutes
Molar ratio (TEA:substrate) 3.1:1
Yield 88%

The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient aromatic ring, followed by cyclization to form the benzothiophene core.

Stepwise Synthesis and Mechanistic Insights

Detailed Reaction Procedure

  • Base Activation : Triethylamine deprotonates methyl thioglycolate, generating a thiolate nucleophile.
  • Nucleophilic Attack : The thiolate attacks the 2-position of 2-fluoro-5-(trifluoromethyl)benzonitrile, displacing the fluoride ion.
  • Cyclization : Intramolecular attack by the nitrile group forms the benzothiophene ring, accompanied by tautomerization to stabilize the aromatic system.
  • Workup : The reaction mixture is quenched in ice-water, precipitating the crude product, which is purified via recrystallization or chromatography.

Structural Confirmation

Post-synthesis characterization includes:

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.67 (1H, bs, NH$$2$$), 8.09 (1H, d, J = 8.5 Hz), 7.79 (1H, d, J = 8.5 Hz), 3.86 (3H, s, OCH$$_3$$).
  • IR Spectroscopy : Peaks at 3468 cm$$^{-1}$$ (N–H stretch) and 1664 cm$$^{-1}$$ (C=O stretch) confirm functional groups.

Comparative Analysis of Substituted Benzonitrile Substrates

The microwave method’s generality was tested with substituted benzonitriles (Table 1). Electron-withdrawing groups (e.g., –CF$$_3$$) enhance reactivity by increasing the electrophilicity of the aromatic ring.

Table 1: Substrate Scope for Microwave-Assisted Benzothiophene Synthesis

Starting Benzonitrile Product Yield (%)
2-Fluoro-5-(trifluoromethyl) Target compound 88
5-Bromo-2-fluoro 5-Bromo derivative 92
2-Fluoro-5-nitro 5-Nitro derivative 94
4-Fluoro-[1,1'-biphenyl]-3-carbonitrile 5-Phenyl derivative 78

The –CF$$3$$ group’s strong electron-withdrawing nature accelerates cyclization compared to –Br or –NO$$2$$ groups, though steric effects in biphenyl derivatives reduce yields.

Advantages Over Conventional Thermal Methods

Microwave irradiation offers distinct benefits:

  • Time Efficiency : 20 minutes vs. 2–48 hours for thermal methods.
  • Yield Improvement : 88% vs. 50–70% in traditional syntheses.
  • Reduced Byproducts : Controlled heating minimizes decomposition.

Scalability and Industrial Relevance

While the reported synthesis is laboratory-scale, scalability considerations include:

  • Solvent Choice : DMSO’s high boiling point (189°C) permits reflux conditions without pressurization.
  • Purification : Simple precipitation avoids costly chromatography for industrial production.
  • Safety : Microwave reactors mitigate explosion risks associated with exothermic cyclizations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of tumor cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiophene Core

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
  • Key Difference : Ethyl ester instead of methyl.
  • Applications : Similar to the methyl variant, used in drug discovery for its trifluoromethyl-enhanced bioavailability .
Methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate
  • Key Difference : Fluoro substituent replaces trifluoromethyl.
  • Impact : The smaller, less electronegative fluorine reduces steric bulk and lipophilicity (logP = 2.99 vs. higher for CF3). This may lower binding affinity in hydrophobic targets but improve aqueous solubility (PSA = 80.56 Ų) .
  • Molecular Weight : 225.24 g/mol (vs. ~315–355 g/mol for CF3 analogs).
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate
  • Key Difference : Bromophenyl substituent instead of CF3.
  • This enhances interactions with aromatic residues in proteins but may reduce solubility .

Heterocyclic and Functional Group Modifications

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate
  • Key Difference : Thienyl group replaces CF3.
  • Lower molecular weight (239.31 g/mol) suggests faster metabolic clearance .
Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
  • Key Difference : Pyrrole substituent at position 3.
  • Impact : The pyrrole ring enables hydrogen bonding, improving target engagement in biological systems. The ethyl ester further modifies pharmacokinetics compared to methyl analogs .
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate
  • Key Difference: Boc-protected amino group and trifluoro-hydroxyethyl substituent.
  • Impact: The Boc group stabilizes the amino site against undesired reactions, while the hydroxyl group increases polarity (PSA = ~80–100 Ų), enhancing solubility for aqueous-phase applications .

Core Structure Variations

Methyl 3-amino-5-(trifluoromethyl)benzoate
  • Key Difference : Benzene core instead of benzothiophene.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula MW (g/mol) Substituent (Position 5) Ester Group logP PSA (Ų) Key Applications
Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate C₁₁H₈F₃NO₂S ~315* CF₃ Methyl ~3.5* ~80* Pharmaceuticals
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate C₁₂H₁₀F₃NO₂S ~329* CF₃ Ethyl ~4.0* ~80* Agrochemicals
Methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate C₁₀H₈FNO₂S 225.24 F Methyl 2.99 80.56 Drug intermediates
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate C₁₂H₁₀BrNO₂S 312.19 3-Bromophenyl Methyl ~3.8* ~75* Suzuki couplings
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate C₁₀H₉NO₂S₂ 239.31 Thien-2-yl Methyl ~3.2* ~85* Material science

*Estimated based on structural analogs.

Biological Activity

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS No. 1609256-10-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene core with an amino group and a trifluoromethyl substituent, which contribute to its unique chemical properties. The molecular formula is C11H8F3NO2SC_{11}H_{8}F_{3}NO_{2}S, and its structure is illustrated below:

Methyl 3 amino 5 trifluoromethyl 1 benzothiophene 2 carboxylate\text{Methyl 3 amino 5 trifluoromethyl 1 benzothiophene 2 carboxylate}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines. For instance, the compound exhibited an IC50 value of less than 9 μM against HCT116 cells, indicating potent activity against colorectal cancer cells .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)
HCT116<9
A54924–57
MCF-720–30

The mechanism of action appears to involve the inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways, which are crucial for cancer cell proliferation and survival .

2. Anti-inflammatory Activity

Thiophene derivatives have also been reported to exhibit anti-inflammatory properties. This compound may modulate inflammatory cytokines and inhibit key enzymes involved in inflammation, such as COX and LOX .

Case Study: In Vivo Anti-inflammatory Effects

In animal models, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) when administered at doses of 20 mg/kg . This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound's ability to inhibit EGFR signaling contributes to its antiproliferative effects in cancer cells.
  • Cytokine Modulation : It may downregulate the expression of pro-inflammatory cytokines through the inhibition of NF-ĸB activation.
  • Enzyme Inhibition : The compound shows inhibitory effects on COX and LOX enzymes, which are crucial in the inflammatory response .

Q & A

Q. Table 1: Structural Analogs and Bioactivity

CompoundModificationBioactivity ImpactSource
Methyl 3-(3-fluorobenzamido) derivativeFluorinated benzamideEnhanced lipophilicity
Methyl 3-amino-1-benzothiopheneNo trifluoromethylReduced metabolic stability
Ethyl trifluoromethyl analogEthyl esterAltered pharmacokinetics

Q. Table 2: Reaction Optimization Parameters

StepOptimal ConditionsYield Range
TrifluoromethylationTrifluoromethyl iodide, CuI, 100°C60–75%
EsterificationMethanol, H₂SO₄, reflux85–90%
PurificationSilica gel chromatography (EtOAc/hexane)95% purity

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